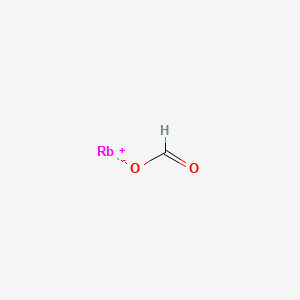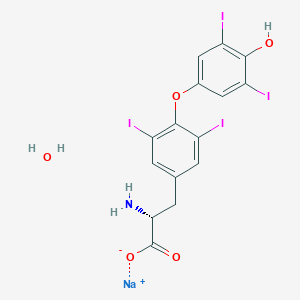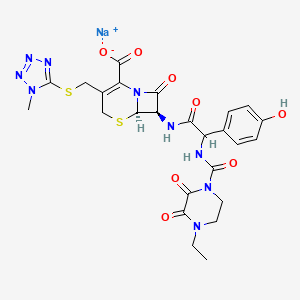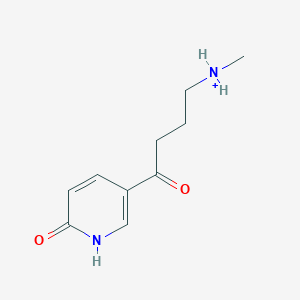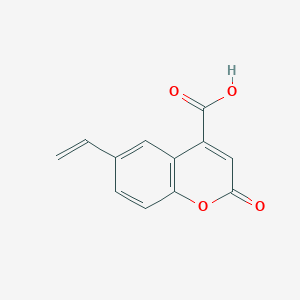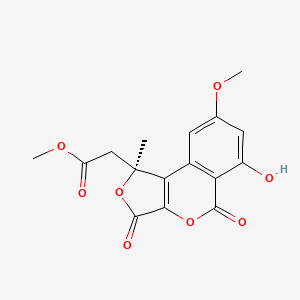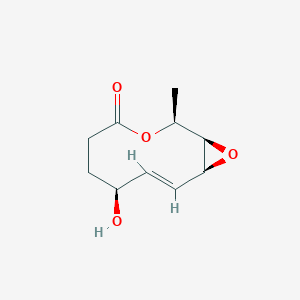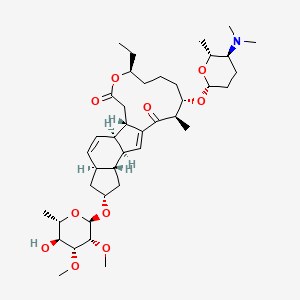
Spinosyn K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spinosyn K is a macrolide.
Wissenschaftliche Forschungsanwendungen
Genetic Engineering and Biosynthetic Pathways
Spinosyns, including Spinosyn K, are primarily known for their insecticidal activities. A key aspect of their application in scientific research involves genetic engineering to enhance these properties. For instance, Sheehan et al. (2006) demonstrated the targeted genetic approach to generate new analogues of spinosyns by manipulating their polyketide synthase (PKS) pathways. This kind of genetic engineering enables the production of novel spinosyn molecules with potent and new insecticidal activities (Sheehan et al., 2006).
Enzymatic Characterization and Substrate Specificity
Chen et al. (2009) explored the enzymatic characterization and substrate specificity of spinosyn rhamnosyltransferase (SpnG), a key biocatalyst in the biosynthetic maturation of spinosyn. Understanding the molecular recognition and mechanism of these enzymes contributes significantly to the development of spinosyn analogs with altered biological activities and potency (Chen et al., 2009).
Insecticidal Activity and Mode of Action
Sparks et al. (2001) provided insights into the insecticidal activity of spinosyns, highlighting their effectiveness against a variety of insect pests, especially lepidopterans and dipterans. The study suggested a unique mode of action, potentially altering nicotinic and gamma-aminobutyric acid receptor functions (Sparks et al., 2001).
Applications in Animal Health
Kirst et al. (2002) discussed potential applications of spinosyns in the field of animal health, specifically for the control of ectoparasites on livestock. This indicates a broader scope of application beyond agricultural pest control (Kirst et al., 2002).
Biosynthetic Investigations
Kim et al. (2010) conducted studies to understand the functions of specific genes in the biosynthesis of spinosyn, particularly the rhamnose methyltransferases. Such research is crucial for future exploitation of the spinosyn biosynthetic pathway to produce targeted derivatives (Kim et al., 2010).
Biochemical Advances
Huang et al. (2009) reviewed recent advances in the biochemistry of spinosyns, including the development of new spinosyns and spinetoram, a second-generation spinosyn with improved insecticidal activity. These advances are significant for both the understanding and enhancement of spinosyns’ insecticidal properties (Huang et al., 2009).
Eigenschaften
Produktname |
Spinosyn K |
|---|---|
Molekularformel |
C40H63NO10 |
Molekulargewicht |
717.9 g/mol |
IUPAC-Name |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4R,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)38(45-7)37(44)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37+,38-,39-,40+/m1/s1 |
InChI-Schlüssel |
JVXKZYLRDBNKCL-KXRJSVEISA-N |
Isomerische SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |
SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)O)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
Kanonische SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)O)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
Synonyme |
spinosyn K spinosyn-K |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5,5-Trimethyl-4beta-hydroxy-4-[3-(beta-D-glucopyranosyloxy)-1-butenyl]-2-cyclohexene-1-one](/img/structure/B1264484.png)

